molecular formula B2Be B12771059 Beryllium borohydride CAS No. 30374-53-9

Beryllium borohydride

Cat. No.: B12771059
CAS No.: 30374-53-9
M. Wt: 30.64 g/mol
InChI Key: RZYDOHLUQTZCQN-UHFFFAOYSA-N
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Description

Beryllium borohydride (Be(BH₄)₂) is a covalent chemical compound supplied as a high-purity, colorless solid . It is characterized by its high reactivity, particularly with water and air, which necessitates careful handling under controlled conditions . This compound is of significant interest in advanced materials and energy research, primarily for two key applications. First, it is a leading candidate for solid-state hydrogen storage , boasting an exceptional gravimetric hydrogen density of 20.83 wt% and a volumetric density of 125.13 g/L , figures that exceed future targets set by the U.S. Department of Energy . Its decomposition, which begins at relatively low temperatures, releases hydrogen gas, making it a subject of ongoing first-principles studies to evaluate its practical storage capabilities . Second, it serves as a precursor for the synthesis of high-purity beryllium hydride (BeH₂) , a material with applications in lightweight organometallic chemistry and advanced composites . The crystal structure of this compound is polymeric, consisting of helical chains with beryllium atoms in a distorted trigonal prismatic geometry and borohydride (BH₄⁻) ions adopting a tetrahedral configuration . It can be synthesized through a mechanochemical exchange reaction between beryllium chloride (BeCl₂) and lithium borohydride (LiBH₄), followed by vacuum distillation . Handling and Safety Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. This compound is extremely toxic and reacts violently with air and moisture . Researchers must consult the relevant Safety Data Sheet (SDS) and employ appropriate personal protective equipment (PPE), including gloves and goggles. All handling must be conducted in a well-ventilated area, typically within a fume hood, and the compound must be stored in airtight containers away from moisture and ignition sources .

Properties

InChI

InChI=1S/2B.Be/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYDOHLUQTZCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Be+2].[B-].[B-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B2Be
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030508
Record name Beryllium borohydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

30.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30374-53-9
Record name Beryllium borohydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030374539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beryllium borohydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BERYLLIUM BOROHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GV25JT031
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction of Beryllium Chloride with Sodium Borohydride

This method is a well-documented and industrially relevant process that produces beryllium borohydride in high yields (approximately 90% or higher) under relatively mild conditions.

  • Reactants: Beryllium chloride (BeCl₂) and sodium borohydride (NaBH₄)
  • Molar Proportions: BeCl₂ to NaBH₄ ratio from 1.0–2.0 to 2.0 (expressed as BeCl₂/NaBH₄)
  • Reaction Conditions:
    • Temperature: 50 to 150 °C (optimal range 80 to 100 °C)
    • Pressure: Reduced pressure, typically 0.1 to 10 millimeters mercury absolute (optimal 0.1 to 0.5 mm Hg)
    • Time: 0.5 to 2 hours (commonly 1 to 2 hours)
    • Atmosphere: Inert, moisture-free, oxygen-free (e.g., dry nitrogen)
  • Procedure:
    • The mixture is stirred and heated to form a semi-fluid melt.
    • This compound is separated by sublimation under reduced pressure.
  • Yield: Up to 89% theoretical yield of high purity product.
Parameter Range/Value Notes
BeCl₂/NaBH₄ molar ratio 1.0–2.0 / 2.0 Preferably 1.05–1.10 / 2.0
Temperature 50–150 °C Optimal 80–100 °C
Pressure 0.05–10 mm Hg Optimal 0.1–0.5 mm Hg
Reaction time 0.5–2 hours Typically 1–2 hours
Atmosphere Inert (dry N₂) To prevent reaction with moisture/oxygen
Yield ~89% High purity this compound

This process is advantageous over older methods using lithium borohydride, which required longer reaction times (8+ hours) and higher temperatures (≥150 °C) but yielded only 70–80% product. The sodium borohydride method is more efficient and safer under controlled conditions.

Reaction of Beryllium Hydride with Diborane in Ether Solution

  • Reactants: Beryllium hydride (BeH₂) and diborane (B₂H₆)
  • Solvent: Ether solution
  • Reaction: this compound forms via direct reaction in solution.
  • Conditions: Typically carried out under controlled temperature and inert atmosphere to avoid decomposition.
  • Notes: This method is less commonly used industrially due to the handling difficulties of diborane and beryllium hydride but is important for laboratory-scale synthesis and mechanistic studies.

Reaction of Beryllium Chloride with Lithium Borohydride

  • Reactants: Beryllium chloride (BeCl₂) and lithium borohydride (LiBH₄)
  • Reaction Conditions: Heated in a sealed tube at approximately 120 °C
  • Reaction:
    $$
    \text{BeCl}2 + 2 \text{LiBH}4 \rightarrow \text{Be(BH}4)2 + 2 \text{LiCl}
    $$
  • Notes: This method yields this compound but requires higher temperatures and sealed reaction vessels. It is less favored compared to the sodium borohydride method due to longer reaction times and more demanding conditions.
  • The sodium borohydride method is notable for its mild conditions and high yield, making it the preferred industrial synthesis route.
  • Sublimation under reduced pressure is critical for product purification, as this compound is volatile and sensitive to moisture and oxygen.
  • The reaction atmosphere must be rigorously controlled to prevent hazardous side reactions, including flammability and decomposition.
  • The molar ratio of reactants influences yield and purity; a slight excess of beryllium chloride (1.05–1.10 molar ratio) optimizes the reaction.
  • Reaction temperature and pressure are balanced to maintain a semi-fluid melt state, facilitating reaction kinetics and product separation.
  • The product’s structure is a polymeric helical arrangement of BH₄ and Be units, which influences its physical properties and sublimation behavior.
Method Reactants Conditions Yield (%) Notes
Sodium Borohydride + Beryllium Chloride BeCl₂ + NaBH₄ 80–100 °C, 0.1–0.5 mm Hg, 1–2 h ~89 Mild conditions, high yield, sublimation purification
Beryllium Hydride + Diborane BeH₂ + B₂H₆ (ether solution) Controlled temp, inert atmosphere Not specified Lab scale, sensitive reagents
Lithium Borohydride + Beryllium Chloride BeCl₂ + LiBH₄ 120 °C, sealed tube Moderate Requires sealed tube, higher temp

The preparation of this compound is best achieved by reacting beryllium chloride with sodium borohydride under controlled temperature (80–100 °C) and reduced pressure (0.1–0.5 mm Hg) in an inert atmosphere, followed by sublimation purification. This method offers high yields (~90%) and manageable reaction conditions compared to older methods involving lithium borohydride or diborane. The process requires careful handling due to the compound’s sensitivity and toxicity but is well-established in both research and industrial contexts.

Chemical Reactions Analysis

Beryllium borohydride undergoes various chemical reactions:

    Oxidation: It can be oxidized to form beryllium oxide and boron oxide.

    Reduction: It acts as a reducing agent in organic synthesis.

    Substitution: It can react with other compounds to form different beryllium and boron-containing products.

Common reagents used in these reactions include diborane, lithium borohydride, and triphenylphosphine. The major products formed from these reactions are beryllium hydride, beryllium oxide, and boron oxide .

Scientific Research Applications

Hydrogen Storage

Overview
Beryllium borohydride is noted for its high hydrogen content, approximately 20.7 weight percent, making it an attractive candidate for hydrogen storage applications. The ability to reversibly release hydrogen gas under mild conditions is crucial for developing efficient energy storage systems.

Case Studies

  • Research indicates that this compound can release hydrogen upon thermal decomposition. This property has been explored for use in fuel cells and hydrogen-powered vehicles. Studies have shown that the compound can release hydrogen at temperatures around 200°C, which is significantly lower than many other metal borohydrides .
  • A study published by the University of Georgia highlights the structural clarity of this compound and its implications for hydrogen storage technologies. The research emphasizes the potential of this compound in alternative energy solutions due to its favorable thermodynamic properties for hydrogen release .

Reagent in Organic Synthesis

Overview
this compound serves as a powerful reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.

Applications

  • It has been utilized to selectively reduce ketones and aldehydes, providing high yields of alcohols. The unique reactivity profile of this compound allows for selective transformations that can be advantageous in complex organic syntheses .
  • The compound has been studied for its effectiveness in reducing various functional groups, showcasing its versatility as a reagent in synthetic organic chemistry.

Materials Science

Overview
In materials science, this compound has potential applications in the synthesis of advanced materials due to its unique chemical properties.

Applications

  • This compound can be used to create composite materials with enhanced properties. For example, it can serve as a precursor for beryllium-containing ceramics and glasses that exhibit improved thermal stability and mechanical strength .
  • The compound's ability to form stable complexes with other materials makes it useful in developing new composite materials with tailored properties for specific applications.

Electrochemical Applications

Overview
The electrochemical properties of this compound have been investigated for use in batteries and electrochemical cells.

Case Studies

  • Research conducted on electrodeposition techniques involving this compound indicates its potential use in creating high-purity beryllium deposits. These deposits have shown promising characteristics such as smoothness and stability under various conditions .
  • The compound's high conductivity when mixed with other agents like decaborane enhances its applicability in electrochemical systems, potentially leading to more efficient energy storage solutions .

Data Summary

Application AreaKey FeaturesPotential Benefits
Hydrogen StorageHigh hydrogen content (20.7 wt%)Efficient energy storage
Organic SynthesisReducing agent for carbonyl compoundsHigh selectivity and yield
Materials SciencePrecursor for ceramics and compositesEnhanced thermal stability and strength
Electrochemical SystemsHigh conductivity when mixed with additivesImproved performance in batteries

Mechanism of Action

The mechanism of action of beryllium borohydride involves its ability to release hydrogen. The compound decomposes to release hydrogen gas, which can be used in various applications. The molecular targets and pathways involved include the formation of beryllium hydride and boron-containing intermediates .

Comparison with Similar Compounds

Key Differences :

  • Be(BH₄)₂ is less volatile (sublimes at 91.3°C vs. Al(BH₄)₃’s 44.5°C boiling point) .
  • Be(BH₄)₂ forms helical polymers, while Al(BH₄)₃ adopts a monomeric trigonal structure .
2.2 Lithium Borohydride (LiBH₄)
  • Synthesis : Prepared from LiH and B₂H₆ under high pressure .
  • Ionic lattice (face-centered cubic) with tetrahedral BH₄⁻ units .
  • Reactivity: Stable in dry air; reacts with HCl to release H₂ and B₂H₆ .
  • Applications : Hydrogen storage (theoretical capacity: 18.5 wt%), though slow kinetics hinder usability.

Key Differences :

  • LiBH₄ exhibits salt-like ionic bonding, whereas Be(BH₄)₂ and Al(BH₄)₃ are covalent .
  • LiBH₄ is non-volatile and thermally stable up to 300°C, unlike Be/Al analogs .
2.3 Sodium Borohydride (NaBH₄)
  • Structure : Face-centered cubic lattice with tetrahedral BH₄⁻ ions .
  • Reactivity : Hydrolyzes slowly in water (unlike Be/Al borohydrides); used widely in organic reductions.
  • Applications : Industrial-scale hydrogen storage and synthesis reagent.

Key Differences :

  • NaBH₄ is far less reactive than Be(BH₄)₂, enabling safe handling in aqueous solutions .
  • Be(BH₄)₂ has higher hydrogen capacity (20.8 wt% vs. NaBH₄’s 10.7 wt%) .

Comparative Data Table

Property Be(BH₄)₂ Al(BH₄)₃ LiBH₄ NaBH₄
Melting Point 91.3°C (sublimes) -64.5°C 275°C (decomp.) 400°C (decomp.)
Volatility Low (sublimes) High (liquid at RT) None None
Structure Helical polymer Trigonal monomer Ionic lattice Ionic lattice
Air Stability Spontaneously flammable Spontaneously flammable Stable Stable
Hydrogen Capacity 20.8 wt% 16.9 wt% 18.5 wt% 10.7 wt%
Key Applications Hydrogen storage (theoretical) Organic synthesis Hydrogen storage Industrial reductant

Research Challenges and Advances

  • Structural Ambiguities: Gas-phase Be(BH₄)₂’s monomeric structure remains unresolved due to conflicting NMR and diffraction data .
  • Stabilization Strategies : Carbene ligands (e.g., L:Be(BH₄)₂) have enabled isolation of stable derivatives, offering insights into bonding and reactivity .

Biological Activity

Beryllium borohydride (Be BH4 2\text{Be BH}_4\text{ }_2) is a compound that has garnered attention due to its unique properties and potential applications in various fields, including chemistry and materials science. While much of the research surrounding this compound has focused on its chemical properties and reactions, there is a growing interest in understanding its biological activity. This article reviews the available literature on the biological effects of this compound, including its toxicity, potential therapeutic applications, and relevant case studies.

This compound is characterized by its ability to sublime at approximately 90°C and is known for its reactivity in air, which can lead to spontaneous combustion under certain conditions . The compound consists of beryllium cations coordinated with borohydride anions, forming a structure that exhibits Lewis acid behavior due to the electron-deficient nature of beryllium.

Toxicity and Safety Concerns

Beryllium compounds are generally recognized for their toxicity, particularly regarding respiratory exposure. Beryllium itself is classified as a carcinogen, and compounds like this compound may pose similar risks. The Hazardous Chemicals Handbook indicates that biological monitoring should be considered for this compound due to its potential health hazards .

  • Inhalation Exposure : Exposure to beryllium compounds can lead to chronic beryllium disease (CBD), which is an immune response resulting in lung inflammation and fibrosis.
  • Skin Contact : Direct contact with this compound can cause skin irritation and sensitization.

Case Studies

While direct case studies on this compound's biological activity are sparse, related research provides insights into the broader category of boron compounds:

  • Boron Compounds in Cancer Therapy : Some studies have shown that certain boronates possess anticancer properties. For example, benzoxaboroles have been investigated for their ability to inhibit cancer cell growth .
  • Antiviral Activity : Other boron-containing compounds have demonstrated antiviral effects, suggesting that similar mechanisms might be explored with this compound .

Data Summary

The following table summarizes key findings related to the biological activity and safety concerns associated with this compound:

Property/ActivityDescription
ToxicityHighly toxic; potential carcinogen; can cause respiratory issues
Antimicrobial PotentialLimited data; related compounds show antibacterial/fungal activity
Therapeutic ApplicationsPotential for drug delivery systems; needs further research
Case StudiesLacking specific studies; related research indicates possible benefits

Q & A

Q. How do heteroleptic complexes (e.g., [(CDC)BeCl(BH₄)]) expand the reactivity profile of Be(BH₄)₂?

  • Answer: Introducing mixed ligands (e.g., carbodicarbenes) modifies coordination geometry and redox properties. Single-crystal XRD of [(CDC)BeCl(BH₄)] (P1̅ space group) shows trigonal-planar Be centers, enabling novel reactivity with transition metal complexes .

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